Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
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Overview
Description
Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a chemical compound belonging to the class of triazolo[1,5-a]pyrimidines. These compounds are characterized by their fused triazole and pyrimidine rings, which contribute to their unique chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One method involves the microwave-mediated, catalyst-free synthesis of triazolo[1,5-a]pyrimidines from enaminonitriles[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method offers rapid reaction times and high yields[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Condensation Reactions: Another common synthetic route involves the condensation of aminoguanidine with ethyl benzoylacetate to form 3-amino-1,2,4-triazole, followed by further condensation with ethyl acetoacetate to form the pyrimidinone ring.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the triazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Its derivatives are used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to downstream effects.
Comparison with Similar Compounds
Ethyl (2-amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is compared with other triazolo[1,5-a]pyrimidines, such as Ethyl (2-amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate and Ethyl (2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate. These compounds share similar structural features but differ in their substitution patterns, leading to variations in their biological activities and applications.
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Properties
IUPAC Name |
ethyl 2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-4-18-9(17)5-8-6(2)13-11-14-10(12)15-16(11)7(8)3/h4-5H2,1-3H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKYNUMRLLTNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=NC(=N2)N)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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